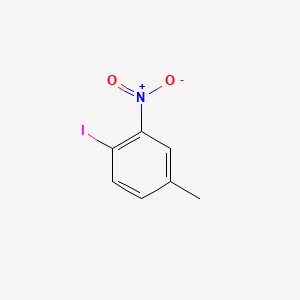

4-Iodo-3-nitrotoluene

描述

Significance as a Research Chemical

The importance of 4-Iodo-3-nitrotoluene in research stems from the distinct reactivity of its functional groups. The presence of both an iodine atom and a nitro group on the aromatic ring allows for a diverse range of chemical manipulations. innospk.com The iodine atom can readily participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a pathway for further functionalization. innospk.com This dual reactivity makes it an attractive starting material for medicinal chemists and material scientists.

Research has demonstrated its utility in the preparation of various compounds, including 3-cyano-4-iodotoluene and bis(2-nitro-4-methylphenyl) sulfide. sigmaaldrich.com The compound's applications are also seen in the development of novel catalytic systems and in the exploration of new synthetic methodologies. colab.ws Its role as a research chemical is pivotal in advancing the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. innospk.com

Role as a Versatile Building Block in Complex Molecular Architectures

This compound is a versatile building block due to the strategic placement of its functional groups, which allows for selective and sequential reactions. ontosight.ai This controlled reactivity is essential for the construction of intricate molecular frameworks.

The iodine atom at the 4-position serves as a handle for introducing various substituents through powerful carbon-carbon and carbon-heteroatom bond-forming reactions. innospk.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed to modify this position. innospk.comyoutube.com For instance, the cross-coupling of aryl halides with terminal alkynes, a Sonogashira coupling, is a well-established method for creating substituted alkynes. youtube.comnih.gov

Simultaneously, the nitro group at the 3-position can be readily transformed into other functional groups. innospk.com A common and significant transformation is its reduction to an amino group, which can then be used to construct heterocyclic rings or to introduce other functionalities through diazotization and subsequent reactions. nih.gov The ability to perform these transformations selectively makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds, which are prevalent in many biologically active molecules. rsc.orgrsc.org

The strategic combination of these reactive sites allows for the construction of complex molecular architectures that are otherwise difficult to access. This versatility has led to its use in the synthesis of intermediates for dyes and active pharmaceutical ingredients (APIs). innospk.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆INO₂ nih.gov |

| Molecular Weight | 263.03 g/mol nih.gov |

| Appearance | Brown-yellow crystalline powder innospk.com |

| Melting Point | 53-56 °C sigmaaldrich.com |

| Boiling Point | 299.3 ± 28.0 °C innospk.com |

| Density | ~1.9 g/cm³ innospk.com |

| CAS Number | 5326-39-6 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

属性

IUPAC Name |

1-iodo-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCDXAZCHMPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201380 | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-39-6 | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-methyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies of 4 Iodo 3 Nitrotoluene

Introduction of Diverse Functional Groups via Selective Transformations

The selective transformation of the existing functional groups on 4-iodo-3-nitrotoluene is a primary strategy for its derivatization. The reactivity of the iodo and nitro groups can be harnessed to introduce new functionalities, often with high chemoselectivity.

The iodine atom is particularly amenable to a variety of cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, the Suzuki-Miyaura coupling reaction enables the introduction of aryl, heteroaryl, or vinyl substituents by reacting this compound with the corresponding boronic acids in the presence of a palladium catalyst and a base. nih.govyoutube.com Similarly, the Sonogashira coupling allows for the installation of alkyne moieties using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Heck reaction provides a means to introduce alkenyl groups by reacting with an alkene in the presence of a palladium catalyst and a base. nih.gov

The nitro group, on the other hand, can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents like tin(II) chloride or iron in acidic media. wikipedia.orgcommonorganicchemistry.com This transformation is particularly valuable as the resulting aniline (B41778) derivative opens up a plethora of further functionalization possibilities, including diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or acylation to form amides.

Below is a table summarizing these selective transformations:

| Transformation | Reagents and Conditions | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl |

| Nitro Group Reduction | H₂, Pd/C or Raney Ni; or SnCl₂/HCl; or Fe/HCl | Amino (-NH₂) |

Regioselective Functionalization Approaches

The regioselectivity of further substitutions on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an ortho, para-directing activator. The iodo group (-I) is also an ortho, para-director, although it is a deactivating group. In contrast, the nitro group (-NO₂) is a strong deactivator and a meta-director.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions activated by the ortho, para-directing groups and deactivated to a lesser extent. The positions ortho and para to the methyl and iodo groups are C2, C5, and C6. The position meta to the nitro group is C5. Therefore, the C5 position is doubly activated (para to the methyl group and ortho to the iodo group) and also the meta position to the nitro group, making it a likely site for electrophilic attack. The C2 and C6 positions are also potential sites for substitution. For example, in a nitration reaction of this compound, the incoming nitro group would be expected to predominantly substitute at the C5 position.

In nucleophilic aromatic substitution (SNA_r) reactions, the presence of the electron-withdrawing nitro group activates the ring towards attack by nucleophiles. The positions ortho and para to the nitro group (C2 and C4) are the most activated for nucleophilic attack. Since the C4 position is occupied by the iodo group, which is a good leaving group, nucleophilic substitution is expected to occur at this position, leading to the displacement of the iodide by the nucleophile.

The following table illustrates the predicted regioselectivity for an exemplary electrophilic substitution reaction:

| Reaction | Reagent | Predicted Major Product | Predicted Minor Products |

| Nitration | HNO₃/H₂SO₄ | 4-Iodo-3,5-dinitrotoluene | 2,4-Diiodo-3-nitrotoluene, 4-Iodo-2,3-dinitrotoluene |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, offer an efficient approach to molecular diversity. nih.gov this compound and its derivatives can serve as valuable building blocks in such reactions.

For instance, the amino derivative of this compound, obtained via the reduction of the nitro group, can participate as the amine component in the Ugi four-component reaction. youtube.comnih.gov This reaction, involving an aldehyde, a carboxylic acid, an isocyanide, and the amine, would lead to the rapid synthesis of complex α-acylamino amides bearing the 4-iodo-3-aminotoluene scaffold.

Similarly, a Passerini three-component reaction could be envisaged. nih.govnih.gov This would involve the reaction of an isocyanide, an aldehyde, and a carboxylic acid. While this compound itself does not possess a carboxylic acid group, its methyl group could be oxidized to a carboxylic acid to generate a suitable substrate for the Passerini reaction.

A hypothetical multi-component reaction involving a derivative of this compound is presented below:

| Multi-component Reaction | Reactants | Product Type |

| Ugi Reaction | 4-Iodo-3-aminotoluene, Aldehyde (e.g., Benzaldehyde), Carboxylic Acid (e.g., Acetic Acid), Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino amide |

Catalytic Transformations Involving 4 Iodo 3 Nitrotoluene

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful platform for the functionalization of 4-iodo-3-nitrotoluene. Transition metals, in particular, play a pivotal role in activating the aryl iodide for coupling reactions.

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium)

Palladium Catalysis

Palladium complexes are exceptionally effective for catalyzing cross-coupling reactions involving aryl halides. youtube.com For a substrate like this compound, the carbon-iodine bond is the primary site of reactivity. The general mechanism for these reactions involves an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with a reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com this compound is a suitable substrate for this transformation, allowing for the synthesis of substituted biaryl compounds. wikipedia.org The reaction is tolerant of a wide range of functional groups. youtube.com

Heck-Mizoroki Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The C-I bond of this compound would readily undergo oxidative addition to the palladium catalyst, enabling the formation of a new C-C bond with an alkene partner. wikipedia.org

Sonogashira Coupling: This method is used to form carbon-carbon bonds between aryl halides and terminal alkynes, creating arylalkynes and conjugated enynes. libretexts.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base. libretexts.org this compound can serve as the aryl halide component in this powerful C-C bond-forming reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher methods like the Goldberg reaction for the synthesis of aryl amines. wikipedia.org The process can accommodate a wide variety of aryl halides and primary or secondary amines, making it applicable for the amination of this compound. wikipedia.orgorganic-chemistry.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions based on similar aryl iodide substrates.

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, Buchwald ligands | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF/H₂O | 4-Aryl-3-nitrotoluene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724) | 4-(Substituted vinyl)-3-nitrotoluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine, DIPA | THF, DMF | 4-(Alkynyl)-3-nitrotoluene |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, SPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | N-(Substituted)-4-methyl-2-nitroaniline |

Copper Catalysis

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but are effective for creating aryl ethers, thioethers, and amines from aryl halides. wikipedia.org The electron-withdrawing nitro group on this compound activates the aryl halide, making it a suitable substrate for Ullmann-type reactions. wikipedia.org The mechanism often involves a Cu(I) species which can be generated in situ. organic-chemistry.org

| Reaction | Nucleophile | Catalyst/Reagent | Base | Solvent | Typical Product |

| Ullmann Ether Synthesis | Phenol / Alcohol | CuI, Cu₂O, Cu powder | K₂CO₃, Cs₂CO₃ | Pyridine, DMF, NMP | 4-Aryloxy-3-nitrotoluene |

| Goldberg Reaction (C-N) | Amine / Amide | CuI, Cu₂O | K₃PO₄, K₂CO₃ | Dioxane, DMF | N-(Substituted)-4-methyl-2-nitroaniline |

| C-S Coupling | Thiol | CuI | K₂CO₃ | DMF | 4-(Arylthio)-3-nitrotoluene |

Rhodium Catalysis

While rhodium complexes are powerful catalysts for transformations such as C-H activation and domino reactions, specific examples detailing the catalytic transformation of this compound are not prominent in the surveyed scientific literature.

Hypervalent Iodine Catalysis

Hypervalent iodine compounds can act as catalysts in various oxidative transformations, where an iodoarene precatalyst is oxidized in situ to the active iodine(III) or iodine(V) species by a terminal oxidant. However, a review of the literature does not indicate that this compound has been specifically employed as a precatalyst in such reactions.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. This approach is commonly used for reactions like hydrogenations.

Supported Metal Catalysts and Nanoparticle Catalysis

The most common heterogeneous catalytic transformation for a nitroaromatic compound like this compound is the reduction of the nitro group to an amine. This is a fundamental reaction in organic synthesis, often providing precursors for dyes, pharmaceuticals, and other fine chemicals. Supported noble metal catalysts and metal nanoparticles are highly efficient for this purpose. mdpi.com

The reaction typically involves hydrogenation with H₂ gas or transfer hydrogenation using a hydrogen donor like hydrazine (B178648) or sodium borohydride. nih.govmdpi.com A key consideration during the catalytic hydrogenation of this compound is the potential for a competing side reaction, hydrodehalogenation (or hydrodeiodination), where the carbon-iodine bond is also cleaved and replaced by a carbon-hydrogen bond. The selectivity of the reaction (nitro reduction vs. deiodination) can often be controlled by the choice of catalyst, support, solvent, and reaction conditions.

| Catalyst | Hydrogen Source | Typical Conditions | Product | Potential Byproduct |

| Palladium on Carbon (Pd/C) | H₂ gas, Hydrazine, NaBH₄ | RT-80°C, 1-50 atm | 2-Iodo-5-methylaniline | 3-Methylaniline |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | RT, 1-4 atm | 2-Iodo-5-methylaniline | 3-Methylaniline |

| Raney Nickel (Raney Ni) | H₂ gas | RT-100°C, 1-100 atm | 2-Iodo-5-methylaniline | 3-Methylaniline |

| Gold Nanoparticles (Au NPs) | NaBH₄ | Aqueous, RT | 2-Iodo-5-methylaniline | 3-Methylaniline |

| Silver Nanoparticles (Ag NPs) | NaBH₄ | Aqueous, RT | 2-Iodo-5-methylaniline | 3-Methylaniline |

Biocatalytic Systems

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. For substrates like this compound, enzymatic systems could potentially target two main sites: the nitro group or the aromatic ring. Nitroreductase enzymes are capable of reducing aromatic nitro groups to the corresponding anilines under mild, aqueous conditions. Additionally, dioxygenase enzymes have been shown to initiate the biodegradation of related compounds like nitrotoluenes by hydroxylating the aromatic ring. researchgate.net While specific studies on the biocatalytic transformation of this compound are not widely reported, the existing literature on similar molecules suggests its potential as a substrate for such enzymatic systems.

Organocatalytic Applications (excluding hypervalent iodine)

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. wikipedia.orgorganic-chemistry.org Common organocatalytic transformations include Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, which typically involve the activation of carbonyl compounds, imines, or nitroalkenes. wikipedia.orgmdpi.com A review of the literature indicates that this compound is not a typical substrate for these common classes of organocatalytic reactions. Its primary reactivity is centered on the C-I bond, which is typically exploited in metal-catalyzed processes, rather than the types of transformations generally facilitated by organocatalysts.

Applications of 4 Iodo 3 Nitrotoluene in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

4-Iodo-3-nitrotoluene is a versatile chemical intermediate prized for its role in the construction of complex molecular architectures. innospk.comontosight.ai Its structure, featuring both a reactive iodine atom and a nitro group on a toluene (B28343) framework, allows for a diverse range of chemical transformations. innospk.com The presence of these functional groups enables its participation in reactions such as nucleophilic substitutions, reductions, and cross-coupling reactions, which are fundamental to modern organic synthesis. innospk.com

Intermediates for Pharmaceutical Compounds

The strategic placement of the iodo and nitro groups on the toluene ring makes this compound a valuable precursor in the synthesis of pharmaceutical compounds. innospk.comontosight.ai The nitro group can be readily reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs). innospk.com This transformation opens pathways to a variety of nitrogen-containing compounds. Furthermore, the iodine atom serves as a handle for introducing molecular complexity through various coupling reactions. innospk.com

For instance, the related compound 4-iodo-3-nitrobenzoic acid is a key starting material in the synthesis of Iniparib, a compound that has been investigated in clinical trials for cancer treatment. google.com The synthesis involves the conversion of the carboxylic acid to an amide, highlighting the utility of the iodo-nitro-aromatic scaffold in building potential therapeutic agents. google.com The nitro group in such structures is often a precursor to an amino group, which can be crucial for the biological activity of the final molecule. nih.gov

Building Blocks for Dyes and Pigments

Historically and in contemporary chemical manufacturing, nitrotoluenes and their derivatives are foundational in the synthesis of colorants. sigmaaldrich.comiarc.fr this compound can serve as a precursor for the synthesis of various dyes and pigments. ontosight.aiguidechem.com The synthesis of azo dyes, which constitute a significant portion of commercial colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. wikipedia.orgyoutube.comnih.gov The nitro group of this compound can be reduced to an amino group, which can then be diazotized to form a reactive diazonium salt. This salt can subsequently be reacted with phenols or anilines to produce a wide array of azo dyes with diverse colors. wikipedia.orgyoutube.com

The general scheme for this process is outlined below:

| Step | Reaction | Reagents | Product |

| 1 | Reduction of Nitro Group | e.g., Sn/HCl, H2/Pd | 4-Iodo-3-aminotoluene |

| 2 | Diazotization | NaNO2, HCl, <10°C | 4-Iodo-3-tolyldiazonium chloride |

| 3 | Azo Coupling | Phenol or Aniline (B41778) derivative | Azo Dye |

Synthesis of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a significant area of research in asymmetric synthesis. While direct examples of this compound in the synthesis of chiral ligands and organocatalysts are not extensively documented in the provided search results, its potential as a starting material can be inferred from its functional groups. The aromatic backbone can be functionalized to create sterically demanding and electronically tunable structures, which are key features of many successful ligands and catalysts. The iodo and nitro groups offer versatile points for modification and elaboration to build complex chiral scaffolds.

Synthesis of Heterocyclic Systems (e.g., Indole (B1671886) Derivatives)

This compound and related o-nitrotoluenes are valuable starting materials for the synthesis of heterocyclic compounds, particularly indole derivatives. colab.ws The synthesis of indoles from o-nitrotoluenes often involves a condensation reaction followed by a reductive cyclization.

One of the classical methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org While not a direct application of this compound, the analogous 4-iodo-3-aminotoluene (obtained by reduction of the nitro group) could potentially be converted to the corresponding hydrazine (B178648) and then used in a Fischer indole synthesis.

More direct routes from o-nitrotoluenes exist. For example, the Bartoli indole synthesis utilizes the reaction of a nitroaromatic compound with a vinyl Grignard reagent. The presence of the ortho-substituent on the nitroaromatic ring is crucial for the success of this reaction. The iodo- and methyl- groups in this compound could influence the regioselectivity and efficiency of such cyclizations.

Furthermore, the iodo-substituent on the indole ring, once formed, is a valuable functional group for further elaboration through palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions, allowing for the synthesis of a wide variety of substituted indoles. nih.gov This two-step approach of indole formation followed by functionalization highlights the synthetic utility of iodo-substituted precursors.

Building Block for Advanced Polyaromatic Systems

This compound can be utilized as a building block for the synthesis of more complex polyaromatic systems. The iodo group is particularly well-suited for carbon-carbon bond-forming reactions, such as the Suzuki and Ullmann couplings. These reactions allow for the connection of the this compound unit to other aromatic rings, leading to the formation of biphenyls and larger polyaromatic structures.

For example, this compound can be used in the preparation of 4,6′-dimethyl-2,2′-dinitrobiphenyl through an Ullmann-type coupling reaction. sigmaaldrich.comsigmaaldrich.com This dinitrobiphenyl can then be further functionalized, for instance, by reducing the nitro groups to amines, which can then be used to build even more complex structures.

Potential Applications in Specialty Chemicals and Materials Science

The versatile reactivity of this compound suggests its potential for use in the synthesis of various specialty chemicals and advanced materials. innospk.com The demand for intermediates with both halogen and nitro functionalities is driven by the need for synthetic flexibility in industries such as pharmaceuticals and materials science. innospk.com

The presence of the nitro group, a strong electron-withdrawing group, can impart interesting electronic properties to molecules containing this moiety. nih.gov This could be exploited in the design of new materials for electronics or nonlinear optics. Furthermore, the ability to form polyaromatic systems opens up possibilities for the creation of novel polymers and functional materials with tailored properties. innospk.com For example, derivatives of this compound could potentially be used in the synthesis of polymers with high thermal stability or specific optical properties.

Theoretical and Computational Investigations of 4 Iodo 3 Nitrotoluene

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. cecam.org While specific DFT studies exclusively on 4-Iodo-3-nitrotoluene are not widely published, extensive research on closely related isomers and analogues, such as 2-Iodo-5-nitrotoluene (2I5NT) and 4-chloro-3-nitrotoluene, demonstrates the methodology and the insights that can be gained. chemsrc.comresearchgate.net

These studies typically begin by calculating the optimized molecular geometry, which predicts bond lengths and angles in the molecule's lowest energy state. For instance, in a DFT study of 2I5NT, the bond lengths and angles were calculated and found to be in good agreement with experimental values. researchgate.net Such calculations provide a precise three-dimensional picture of the molecule's structure.

A crucial aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net For 2I5NT, the HOMO-LUMO energy gap was calculated to be 6.66 eV. researchgate.net This information helps in understanding the electronic transitions and reactivity profile of the molecule. Natural Bond Orbital (NBO) analysis is also commonly performed to investigate charge transfer and intramolecular interactions. researchgate.net

The table below shows representative calculated bond lengths for the related compound 2-Iodo-5-nitrotoluene, as determined by DFT and Hartree-Fock (HF) methods, providing an example of the data generated in such studies. researchgate.net

Table 1: Calculated Geometric Parameters for 2-Iodo-5-nitrotoluene

| Parameter | Bond/Angle | DFT | HF |

|---|---|---|---|

| Bond Length (Å) | C4-I14 | 2.1398 | 2.1289 |

| C1-N15 | 1.4754 | 1.4618 | |

| N15-O16 | 1.2799 | 1.2391 | |

| C-C (Aromatic) | 1.4016 - 1.4193 | 1.3876 - 1.4038 | |

| Bond Angle (°) | C3-C4-C5 | 120.1445 | 120.3081 |

| C3-C4-I14 | 121.7767 | 121.6656 | |

| C6-C1-N15 | 118.9043 | 118.7865 | |

| O16-N15-O17 | 123.6922 | 123.5849 |

Source: Data adapted from a DFT study on 2-Iodo-5-nitrotoluene. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, this involves modeling its formation (e.g., via nitration or iodination) and its subsequent transformations, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. innospk.com

DFT calculations can be used to map the entire reaction profile, identifying reactants, products, intermediates, and the transition states that connect them. For example, a computational study on the nitration of benzene (B151609) with the nitronium ion (NO₂⁺) successfully calculated the reaction profile, identifying a weakly bound π-complex and a σ-complex intermediate (also known as a Wheland intermediate). researchgate.net A similar approach applied to the precursors of this compound would reveal the energetic favorability and regioselectivity of the nitration and iodination steps. Furthermore, computational investigations into hypervalent iodine catalysis can reveal mechanisms for reactions where iodoarenes act as catalysts. acs.org

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point on the lowest energy path between reactants and products. libretexts.org It is defined as a saddle point on the potential energy surface, having zero gradient and a single negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy). muni.cz

Characterizing a transition state is a primary goal in the computational study of reaction mechanisms. For reactions involving this compound, this would involve locating the geometry of the transition state and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction, which is crucial for predicting reaction rates. For instance, in the DFT study of benzene nitration, the transition state leading to the Wheland intermediate was located, and its formation was identified as the rate-determining step, with a calculated barrier height of 8.37 kJ/mol. researchgate.net Similarly, studies on the thermal decomposition of nitroaromatic compounds computationally characterize the transition state for the C-NO₂ bond-breaking process. dtic.mil

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. libretexts.orgmuni.cz Mapping the PES is fundamental to understanding chemical reactivity, conformational changes, and reaction dynamics. A PES can range from a simple 1D curve (e.g., energy vs. bond length) to a high-dimensional hypersurface for polyatomic molecules. libretexts.org

For this compound, a relevant PES mapping would be to explore the conformational flexibility, such as the rotation of the nitro (NO₂) group relative to the benzene ring. A computational study on nitrobenzene, for example, created a potential energy plot by systematically rotating the nitro group and calculating the energy at each step. molssi.org This type of scan reveals the energy barriers to rotation and identifies the most stable conformations. Such an analysis for this compound would show how the adjacent iodo and methyl groups influence the rotational barrier and preferred orientation of the nitro group.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and intermolecular interactions. researchgate.net While quantum mechanics describes the electronic structure, MD uses classical mechanics to simulate how the system evolves.

For this compound, MD simulations can be used to predict its behavior in different environments. For example, simulations can model its solubility and interaction with water molecules or organic solvents. In the context of reactivity, MD can be used to study the binding of this compound to a catalyst surface or its interaction with other reagents in solution. A study on a sensor for 4-nitrotoluene (B166481) used MD simulations to investigate the binding interactions and conformational changes upon complex formation. researchgate.net Furthermore, recent advances allow for MD simulations that are corrected "on the fly" by high-accuracy quantum chemical calculations, providing trajectories with near chemical accuracy, which can be invaluable for studying reactions in the gas phase or in solution. nih.gov

Studies of Intermolecular Interactions and Solid-State Phenomena (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a subtle balance of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. nih.govresearchgate.netscirp.org The Hirshfeld surface partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules).

Although a crystal structure for this compound itself is not available in the searched literature, a detailed Hirshfeld surface analysis has been performed on the closely related isomer 2,6-diiodo-4-nitrotoluene (DINT). nih.govresearchgate.net This study provides significant insight into the types of interactions that iodo-nitrotoluene compounds can form. In the crystal of DINT, molecules are linked via short N—O···I contacts, a form of halogen bonding. nih.gov

The analysis generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. The primary interactions identified for DINT were I···H/H···I, O···H/H···O, and I···O/O···I contacts. The study also noted the presence of I···I interactions. researchgate.net By analyzing the Hirshfeld surface mapped with properties like dnorm (normalized contact distance), specific interactions can be visualized: red spots on the surface indicate contacts shorter than the van der Waals radii and represent the strongest interactions. scirp.org

The table below summarizes the percentage contribution of various intermolecular contacts to the total Hirshfeld surface of 2,6-diiodo-4-nitrotoluene (DINT), illustrating the quantitative nature of this analysis.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2,6-diiodo-4-nitrotoluene (DINT)

| Contact Type | Contribution (%) |

|---|---|

| H···H | 13.5 |

| I···H/H···I | 29.8 |

| O···H/H···O | 18.0 |

| C···H/H···C | 10.6 |

| I···O/O···I | 13.9 |

| I···I | 4.8 |

| I···C/C···I | 3.5 |

| O···C/C···O | 2.5 |

| C···C | 1.1 |

| O···O | 1.3 |

| N···H/H···N | 0.4 |

| N···I/I···N | 0.6 |

Source: Data from the Hirshfeld surface analysis of 2,6-diiodo-4-nitrotoluene. researchgate.net

Such computational analyses are crucial for understanding solid-state phenomena like polymorphism, where a compound can exist in multiple crystal forms with different physical properties. wisc.edu

Advanced Spectroscopic and Analytical Techniques in Mechanistic Elucidation for 4 Iodo 3 Nitrotoluene Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-Iodo-3-nitrotoluene and its derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, which is fundamental to understanding reaction mechanisms.

Detailed Research Findings: In the ¹H NMR spectrum of this compound, the methyl group protons (–CH₃) are expected to produce a singlet, with its chemical shift influenced by the electronic effects of the nitro and iodo groups on the aromatic ring. The three aromatic protons will appear as a complex multiplet system in the downfield region. Based on related structures like 1-iodo-3-nitrobenzene (B31131) and various nitrotoluenes, the proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing at the lowest field. chemicalbook.comchemicalbook.com The proton between the methyl and iodo groups (H-5) and the proton ortho to the methyl group (H-6) will have distinct chemical shifts.

In mechanistic studies, such as a nucleophilic aromatic substitution where the iodine atom is replaced, NMR is used to monitor the reaction's progress. This is achieved by observing the disappearance of the characteristic signals for the starting material, this compound, and the concurrent appearance of new signals corresponding to the product. For instance, the significant upfield or downfield shift of the aromatic protons adjacent to the site of substitution provides direct evidence of the chemical transformation. By acquiring spectra at various time intervals, kinetic data can be extracted to help elucidate the reaction mechanism.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the iodine (C-4) is expected to show a signal at a characteristic chemical shift, which would disappear upon substitution. The chemical shifts of the other aromatic carbons, particularly C-3 (bearing the nitro group) and C-1 (bearing the methyl group), are also sensitive to changes in the molecule's electronic structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| -CH ₃ | ¹H | ~2.5 | Singlet (s) | Influenced by ring substituents. |

| H-2 | ¹H | 8.0 - 8.4 | Doublet (d) | Deshielded by adjacent NO₂ group. |

| H-5 | ¹H | 7.6 - 7.9 | Doublet of doublets (dd) | Coupled to H-2 and H-6. |

| H-6 | ¹H | 7.3 - 7.5 | Doublet (d) | Influenced by adjacent CH₃ group. |

| -C H₃ | ¹³C | ~20 | Quartet (in ¹H-coupled) | Typical for a methyl group on a benzene (B151609) ring. |

| C-1 | ¹³C | ~138 | Singlet (in ¹H-decoupled) | Carbon attached to the methyl group. |

| C-2 | ¹³C | ~135 | Singlet | Carbon ortho to nitro and methyl groups. |

| C-3 | ¹³C | ~150 | Singlet | Carbon attached to the nitro group; deshielded. |

| C-4 | ¹³C | ~95 | Singlet | Carbon attached to iodine; shielded by heavy atom effect. |

| C-5 | ¹³C | ~140 | Singlet | Carbon between iodo and methyl groups. |

| C-6 | ¹³C | ~125 | Singlet | Carbon ortho to the methyl group. |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. It is also instrumental in identifying unknown products and intermediates.

Detailed Research Findings: In electron ionization (EI) mass spectrometry, this compound (molar mass 263.03 g/mol ) will exhibit a prominent molecular ion peak (M⁺) at an m/z ratio of 263. nih.gov The fragmentation pattern provides structural information. Key fragmentation pathways would include:

Loss of a nitro group: A peak at m/z 217, corresponding to the loss of NO₂ (46 Da).

Loss of an iodine atom: A strong peak at m/z 136, resulting from the cleavage of the C-I bond. This fragment corresponds to the nitrotoluene radical cation.

Loss of NO: A peak at m/z 233, which can be a common fragmentation for nitroaromatic compounds.

By coupling a gas chromatograph (GC) or liquid chromatograph (LC) to the mass spectrometer (GC-MS or LC-MS), complex reaction mixtures can be separated before analysis. This allows for the identification of starting materials, products, and byproducts in a single run, making it invaluable for reaction monitoring and optimization. For instance, in an Ullmann coupling reaction where two molecules of this compound are coupled to form 4,6′-dimethyl-2,2′-dinitrobiphenyl, MS would be used to confirm the disappearance of the peak at m/z 263 and the appearance of a new molecular ion peak corresponding to the biphenyl (B1667301) product.

Advanced techniques like high-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, allowing for the calculation of its elemental formula.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | m/z (Mass-to-Charge Ratio) | Identity | Notes |

| [M]⁺ | 262.94 | Molecular Ion | Corresponds to the exact mass of the molecule. uni.lu |

| [M+H]⁺ | 263.95 | Protonated Molecule | Commonly observed in soft ionization techniques (e.g., ESI, CI). uni.lu |

| [M+Na]⁺ | 285.93 | Sodium Adduct | Often seen when sodium salts are present. uni.lu |

| [M-NO₂]⁺ | 217 | Fragment | Loss of the nitro group. |

| [M-I]⁺ | 136 | Fragment | Loss of the iodine atom. |

High-Performance Liquid Chromatography (HPLC) for Reaction Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactions involving this compound. It is used to separate components of a mixture for identification, quantification, and purity assessment.

Detailed Research Findings: A common method for analyzing this compound and its isomers or reaction products is reversed-phase HPLC. sigmaaldrich.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For nitroaromatic compounds, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is typical. An ultraviolet (UV) detector is employed for detection, as the aromatic nitro-group chromophore absorbs strongly in the UV region (e.g., at 254 nm).

For reaction analysis, small aliquots are taken from the reaction mixture over time and injected into the HPLC. The resulting chromatograms show peaks corresponding to each component. The retention time (the time it takes for a compound to travel through the column) is a characteristic property used for identification. The area under each peak is proportional to the concentration of that compound, allowing for quantitative tracking of the consumption of reactants and the formation of products.

HPLC is also the primary method for determining the purity of the final product. A pure sample of this compound should ideally show a single major peak. The area percentages of any minor peaks (impurities) can be calculated to provide a quantitative purity value, which for commercial grades is often specified at ≥97.0%. chemicalbook.com

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value / Type | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) | Separation based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of components from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at 254 nm | Detection of aromatic compounds. |

| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

X-ray Diffraction for Molecular and Crystal Structure Determination of Derivatives

While the structure of a simple molecule like this compound can be confidently assigned by spectroscopic methods, X-ray diffraction (XRD) provides unambiguous proof of molecular structure and stereochemistry for its crystalline derivatives. This technique determines the precise spatial arrangement of atoms within a single crystal.

Detailed Research Findings: X-ray crystallography is particularly vital when complex, three-dimensional structures are formed from reactions involving this compound, or when new, unexpected products are generated. For a molecule to be analyzed by single-crystal XRD, it must first be grown as a high-quality crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

For example, a complex heterocyclic derivative synthesized from a related toluenic precursor, N-p-tolyl-4-methyl-5-nitro-3a,4,5,7a-tetrahydro-5,7a-epoxyisoindoline, was definitively characterized by X-ray crystallography. researchgate.net The analysis provided precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, information that would be difficult or impossible to obtain by other means. Such analyses are crucial for confirming the outcome of complex multi-step syntheses.

Interactive Data Table: Example Crystallographic Data for a Toluene-Derived Nitro Compound

| Parameter | Value | Description |

| Chemical Formula | C₁₆H₁₈N₂O₃ | The elemental composition of the molecule in the crystal. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. |

| Space Group | P12₁/c1 | Describes the symmetry elements of the unit cell. |

| a (Å) | 15.669(2) | Unit cell dimension along the a-axis. |

| b (Å) | 6.418(1) | Unit cell dimension along the b-axis. |

| c (Å) | 15.093(3) | Unit cell dimension along the c-axis. |

| β (°) | 113.00(1) | The angle of the oblique axis in the monoclinic system. |

| Volume (ų) | 1397.2 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Data from the crystal structure of N-p-tolyl-4-methyl-5-nitro-3a,4,5,7a-tetrahydro-5,7a-epoxyisoindoline. researchgate.net

Future Research Directions and Emerging Opportunities for 4 Iodo 3 Nitrotoluene Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The commercial production of nitrotoluene isomers typically involves the nitration of toluene (B28343) using strong mixed acids like nitric and sulfuric acid. nih.gov This conventional method presents several environmental and efficiency challenges, including the formation of multiple isomers that require energy-intensive separation, and the use of corrosive acids that generate significant waste streams. nih.gov

Future research will be directed towards creating more sustainable and atom-economical synthetic pathways to 4-Iodo-3-nitrotoluene. This involves two main goals: improving the regioselectivity of the initial nitration and developing greener iodination methods.

Key Research Objectives:

Selective Nitration: Investigating alternative nitrating agents and catalytic systems that can directly nitrate (B79036) toluene with high regioselectivity to favor the desired 3-nitro isomer, thus minimizing the formation of 2- and 4-nitrotoluene (B166481) byproducts.

Alternative Precursor Routes: Exploring synthetic routes that avoid the direct nitration of toluene. For instance, methods starting from precursors like 4-amino-3-nitrotoluene, which can be converted to this compound via diazotization followed by a Sandmeyer-type iodination reaction, could offer a more controlled and potentially cleaner pathway. chemicalbook.com

Green Iodination: Developing iodination processes that replace harsh reagents with more environmentally friendly alternatives. This could include electrocatalytic methods or the use of solid-supported iodine-releasing agents that can be easily recovered and recycled.

The table below outlines potential sustainable synthetic strategies compared to the traditional method.

| Synthetic Strategy | Traditional Method | Potential Sustainable Alternative | Anticipated Benefits |

| Starting Material | Toluene | Toluene or 3-Nitrotoluene | Higher selectivity, reduced byproducts |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Shape-selective zeolites, solid acid catalysts | Reduced corrosive waste, easier catalyst separation |

| Iodination | Molecular Iodine with Oxidizing Agent | Diazotization of 4-amino-3-nitrotoluene followed by KI | Controlled, high-yield reaction avoiding direct iodination challenges |

| Overall Process | Multi-isomer formation, difficult separation | High regioselectivity, cleaner reaction profile | Improved atom economy, reduced environmental footprint |

Exploration of Novel Catalytic Systems and Reactivity Modes

The synthetic utility of this compound lies in the distinct reactivity of its iodo and nitro groups. The iodine atom is a prime site for carbon-carbon bond formation via cross-coupling reactions, while the nitro group can be reduced to an amine, providing a gateway to a host of further functionalizations. innospk.com Future research will focus on developing novel catalysts that can precisely control the reactivity of these sites, enabling unprecedented molecular constructions.

A significant challenge and opportunity lie in the selective reduction of the nitro group in the presence of the C-I bond, which is susceptible to reduction. researchgate.net Developing catalytic systems that exhibit high chemoselectivity is a paramount goal.

Emerging Research Areas:

Chemoselective Catalysis: Designing nanocatalysts (e.g., palladium, platinum, or nickel-based) with specific ligands or supports that can selectively reduce the nitro group to an amine without cleaving the carbon-iodine bond. This would streamline the synthesis of iodo-anilines, which are valuable bifunctional intermediates.

Orthogonal Reactivity: Exploring catalytic systems that allow for sequential or one-pot reactions at both functional groups. For example, a palladium catalyst could first facilitate a Suzuki or Heck coupling at the iodine position, followed by the introduction of a different catalyst to reduce the nitro group, all within a single reaction vessel. innospk.com

Photocatalysis and Electrocatalysis: Investigating light- or electricity-driven catalytic cycles to activate the C-I or nitro group under mild conditions, offering a green alternative to traditional thermally driven processes and potentially unlocking novel reaction pathways.

C-H Activation: Developing catalytic methods to directly functionalize the C-H bonds on the aromatic ring of this compound derivatives, adding another layer of complexity and enabling the rapid synthesis of polysubstituted aromatic compounds.

The following table details research directions for novel catalytic applications.

| Functional Group | Current Reaction | Future Research Direction | Potential Outcome |

| Iodine Atom | Suzuki, Heck, Sonogashira cross-couplings | Development of more active and robust catalysts (e.g., N-heterocyclic carbene-ligated metals) for challenging couplings. | Access to more complex molecular scaffolds under milder conditions. |

| Nitro Group | Reduction to amine (e.g., using SnCl₂ or H₂/Pd) | Highly chemoselective nanocatalysts for reduction; partial reduction to nitroso or hydroxylamine. researchgate.netnih.gov | Preservation of the iodo-group for subsequent reactions; access to different functional groups. |

| Combined Reactivity | Stepwise functionalization | One-pot, multi-catalyst systems for orthogonal reactions. | Increased efficiency, reduced purification steps, rapid library synthesis. |

Targeted Synthesis of Advanced Functional Materials

Derivatives of this compound are already used in the production of dyes and polymers. innospk.comontosight.ai However, there is a significant opportunity to move beyond these traditional applications towards the targeted design and synthesis of advanced functional materials with bespoke properties. The unique electronic and structural features of the this compound core can be exploited to create novel materials for electronics, optics, and pharmaceuticals.

Future research will focus on using this compound as a key building block in a "bottom-up" approach to material synthesis, where the final properties of the material are encoded in the molecular structure of the precursor.

Prospective Applications:

Organic Electronics: Synthesizing conjugated polymers and oligomers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The iodo group can serve as a handle for polymerization (e.g., via Suzuki or Stille coupling), while the nitro group (or its amine derivative) can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting material.

Smart Dyes and Sensors: Designing chromophores that exhibit changes in color or fluorescence in response to external stimuli (e.g., pH, metal ions, or biological analytes). The electron-withdrawing nitro group and the polarizable iodine atom can be incorporated into donor-pi-acceptor structures to create sensitive molecular probes.

Pharmaceutical Scaffolds: Using the this compound framework to build libraries of complex molecules for drug discovery. For example, the synthesis of 4-iodo-3-nitrobenzamide, a related structure, has shown potential as a prodrug with chemotherapeutic activity. nih.gov This highlights the potential for designing new active pharmaceutical ingredients (APIs) based on this scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing the chemical and pharmaceutical industries by offering enhanced safety, efficiency, and scalability. innospk.com this compound and its derivatives are excellent candidates for integration into these modern synthetic platforms. Many reactions involving nitrated compounds are highly energetic and can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, providing superior heat and mass transfer, and allowing for precise control over reaction parameters.

Future research will aim to develop end-to-end automated systems that can perform the synthesis and subsequent functionalization of this compound in a continuous fashion.

Key Development Areas:

Telescoped Reactions: Connecting multiple flow reactors in sequence (telescoping) to perform multi-step syntheses without isolating intermediates. For instance, a flow setup could synthesize this compound, immediately reduce the nitro group in a second reactor containing a packed-bed catalyst, and perform a cross-coupling reaction in a third reactor.

Automated Optimization: Integrating machine learning and artificial intelligence algorithms to automatically optimize reaction conditions (temperature, flow rate, stoichiometry) in real-time, accelerating the discovery of new reaction protocols and the synthesis of novel derivatives.

The table below summarizes the advantages of applying flow chemistry to this compound synthesis.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Safety | High risk with energetic nitro-compounds; poor heat control. | Small reaction volumes, superior heat exchange, contained system. | Significantly enhanced safety, reduced risk of thermal runaway. |

| Efficiency | Long reaction times, often requires isolation of intermediates. | Rapid mixing and heat transfer, potential for telescoped reactions. | Reduced reaction times, higher throughput, less manual handling. |

| Scalability | Scaling up is complex and introduces new safety risks. | Scaling out by running multiple reactors in parallel. | Straightforward and safer scale-up of production. |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher reproducibility, improved yield and selectivity. |

常见问题

Basic: What are the established synthetic routes for 4-Iodo-3-nitrotoluene, and what factors influence yield optimization?

A common method involves diazotization of 4-amino-3-nitrotoluene followed by iodination. In one protocol, 4-amino-3-nitrotoluene is treated with nitrous acid to form a diazonium salt, which is then reacted with potassium iodide. Yield optimization depends on controlling reaction temperature (<5°C during diazotization to prevent decomposition) and stoichiometric excess of KI (1.2–1.5 equivalents) . Alternative routes may use Sandmeyer-type conditions with copper iodide catalysts, but these often require rigorous exclusion of moisture.

Basic: How is this compound characterized structurally, and what analytical data are critical for validation?

Key characterization includes:

- NMR : Aromatic protons appear as a multiplet (δ 7.0–8.0 ppm), with a methyl singlet at δ 2.4 ppm.

- IR : Absence of NH₂ stretches (if starting from amine precursors) and presence of nitro group vibrations (~1520 cm⁻¹).

- Elemental Analysis : Expected composition C₇H₆INO₂ (C: 32.71%, H: 1.97%, N: 4.55%); deviations >0.3% suggest impurities .

Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 263.03.

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Steam distillation is effective due to the compound’s volatility under steam. Subsequent recrystallization from petroleum ether or ethanol/water mixtures (1:3 v/v) enhances purity. Column chromatography (silica gel, hexane/ethyl acetate 9:1) resolves nitro-iodo regioisomers, which are common byproducts .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. For example, reported melting points range from 33–35°C to 37.5°C . To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Replicate synthesis and purification under inert atmospheres to exclude oxidation byproducts.

- Cross-validate spectral data with computational methods (e.g., DFT-predicted NMR shifts).

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The iodine substituent acts as a leaving group in Ullmann or Suzuki-Miyaura couplings. However, the electron-withdrawing nitro group meta to iodine deactivates the ring, requiring strong bases (e.g., Cs₂CO₃) or elevated temperatures (80–120°C) to facilitate oxidative addition. Competing pathways, such as nitro group reduction under catalytic conditions, must be monitored via TLC or in situ IR .

Advanced: How can researchers optimize the synthesis of derivatives like 3-cyano-4-iodotoluene from this compound?

Reduction of the nitro group (e.g., Fe/HCl or catalytic hydrogenation) yields 3-amino-4-iodotoluene, which is diazotized and treated with CuCN to introduce the cyano group. Key parameters:

- Use 50% aqueous acetic acid for nitro reduction to avoid over-reduction.

- Maintain pH >10 during diazotization to stabilize the intermediate.

- Yield drops (<30%) if residual moisture is present during cyanation .

Methodological: What safety protocols are critical when handling this compound in the laboratory?

- Hazard Codes : Classified as [危]5-NC-2-II (explosive precursor; skin/eye irritant).

- PPE : Nitrile gloves, face shield, and fume hood use mandatory.

- Storage : In amber glass under argon, away from light (prevents HI release via photodecomposition).

- Waste Disposal : Neutralize with 10% NaHCO₃ before incineration .

Methodological: How should researchers design experiments to investigate the environmental persistence of this compound?

- Degradation Studies : Use HPLC-MS to track hydrolytic stability under varying pH (4–10) and UV exposure.

- Ecotoxicology : Follow OECD Test Guideline 301 for ready biodegradability. Include controls with nitro- and iodo-free analogs to isolate substituent effects .

Methodological: What strategies validate the absence of regioisomeric contaminants (e.g., 2-iodo-4-nitrotoluene) in synthesized batches?

- GC-MS : Compare retention times with authentic standards.

- X-ray Crystallography : Resolves positional ambiguity in the solid state.

- NOESY NMR : Correlates spatial proximity of nitro and methyl groups to confirm substitution pattern .

Methodological: How can computational chemistry aid in predicting reaction pathways for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。